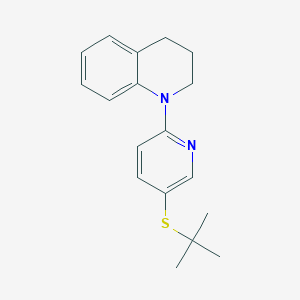

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Beschreibung

Eigenschaften

Molekularformel |

C18H22N2S |

|---|---|

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

1-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C18H22N2S/c1-18(2,3)21-15-10-11-17(19-13-15)20-12-6-8-14-7-4-5-9-16(14)20/h4-5,7,9-11,13H,6,8,12H2,1-3H3 |

InChI-Schlüssel |

FQTRRNSYOTVATG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)SC1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Borrowing Hydrogen Methodology

Manganese(I) PN₃ pincer complexes enable one-pot cascade reactions between 2-aminobenzyl alcohols and secondary alcohols to form 1,2,3,4-tetrahydroquinolines. Key advantages include atom efficiency and water as the sole byproduct.

Optimized Conditions :

-

Catalyst: Mn(I) PN₃ complex (1–2 mol%).

-

Base: KOtBu (2 equiv).

-

Temperature: 120°C (closed system).

-

Solvent: Toluene or dioxane.

Mechanistic Insights :

-

Alcohol dehydrogenation to ketone.

-

Condensation with 2-aminobenzyl alcohol to form imine.

-

Transfer hydrogenation using in situ H₂.

Quinoline Hydrogenation

Quinoline derivatives undergo catalytic hydrogenation using Hantzsch ester and palladium or nickel catalysts. For example, multigram-scale synthesis achieves 99.5% conversion to tetrahydroquinoline under:

-

Catalyst: ETP-6 (1 mol%).

-

Reducing Agent: Hantzsch ester (5 equiv).

-

Solvent: Ethyl acetate/hexane.

Synthesis of 5-(tert-Butylthio)pyridine-2-amine

Nucleophilic Aromatic Substitution

2-Amino-5-bromopyridine reacts with tert-butylthiol in the presence of a base:

Procedure :

-

Substrate: 2-Amino-5-bromopyridine (1 equiv).

-

Thiol Source: tert-Butylthiol (1.2 equiv).

-

Base: Cs₂CO₃ (2 equiv).

-

Catalyst: CuI (10 mol%).

-

Ligand: 1,10-Phenanthroline (20 mol%).

-

Solvent: DMF, 100°C, 12 h.

-

Yield: 65–78%.

Side Reactions :

-

Over-alkylation at the amine group (mitigated by protecting groups).

Fragment Coupling Strategies

Buchwald-Hartwig Amination

Coupling 5-(tert-butylthio)pyridin-2-amine with tetrahydroquinoline halides:

Conditions :

Ullmann-Type Coupling

Copper-mediated coupling under milder conditions:

-

Catalyst: CuI (20 mol%).

-

Ligand: N,N′-Dimethylethylenediamine (40 mol%).

-

Base: K₃PO₄ (2 equiv).

-

Solvent: DMSO, 90°C, 48 h.

One-Pot Cascade Approaches

Recent advances combine core synthesis and coupling in a single pot:

Stepwise Protocol :

-

Introduce 5-(tert-butylthio)pyridin-2-yl group via SNAr without isolating intermediates.

-

Global deprotection (if applicable).

Challenges :

-

Compatibility of catalytic systems.

-

Competing side reactions at elevated temperatures.

Optimization and Scale-Up Considerations

Catalytic System Tuning

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydrochinolin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile oder elektrophilen Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nukleophile wie Amine oder Elektrophile wie Alkylhalogenide unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von reduzierten Derivaten mit Wasserstoffaddition.

Substitution: Bildung von substituierten Pyridinderivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydrochinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken und deren Aktivität und nachgeschaltete Signalwege beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences and Implications

- tert-Butylthio vs. Sulfonyl analogs, however, exhibit stronger hydrogen-bonding interactions, which may enhance protein binding .

- Piperidinyl vs. Pyridinyl Substituents : Piperidinyl groups (e.g., in 58 and 59 ) introduce basic nitrogen atoms, influencing pharmacokinetics (e.g., plasma protein binding), whereas pyridinyl substituents (as in the target compound) offer aromatic π-π stacking interactions .

Reductive Amination ()

The target compound likely employs reductive amination similar to 58 and 59 , where THQ intermediates react with ketones or thioimidates. For example:

Comparison with Chemoenzymatic Routes ()

Enzymatic resolution (e.g., using Mycobacterium smegmatis acyltransferases) achieves high enantiomeric excess (ee) for chiral THQ alcohols. In contrast, the target compound’s non-chiral structure may favor traditional synthetic routes over enzymatic methods .

Future Perspectives

- Stereoselective Synthesis : Development of asymmetric routes for tert-butylthio-THQ derivatives could expand applications in drug discovery.

- Biological Profiling : Comparative studies on the target compound’s bioactivity (e.g., kinase inhibition) against analogs like 58 and sulfonyl derivatives are needed.

- Functionalization Strategies : Leveraging the tert-butylthio group for click chemistry or metabolic stability studies could enhance its utility .

Biologische Aktivität

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities. This compound features a unique structure that combines a tetrahydroquinoline moiety with a pyridine ring substituted by a tert-butylthio group. The molecular formula is with a molecular weight of 298.4 g/mol .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. Notably, tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression .

Key Findings

- Inhibition of NF-κB : Research indicates that derivatives of tetrahydroquinolines exhibit significant inhibitory effects on NF-κB transcriptional activity. For instance, one study reported that certain synthesized derivatives showed up to 53 times the potency of reference compounds in inhibiting this pathway .

- Anticancer Properties : In vitro studies have assessed the cytotoxicity of 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline against various human cancer cell lines. The results suggest that this compound may induce apoptosis and inhibit cell proliferation in cancer cells .

- Antimicrobial Activity : Compounds similar to 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline have shown promising antimicrobial properties. These findings suggest potential applications in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Tetrahydroquinoline Ring | A saturated nitrogen-containing heterocycle | Enhances binding affinity to biological targets |

| Pyridine Ring with tert-butylthio Group | Provides lipophilicity and potential for metabolic stability | May influence the pharmacokinetics and bioavailability |

Study 1: NF-κB Inhibition

A study synthesized various tetrahydroquinoline derivatives and evaluated their ability to inhibit LPS-induced NF-κB activation. Among these, 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline was noted for its significant inhibition of NF-κB activity in human cancer cell lines .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against several human cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated a dose-dependent cytotoxic effect, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.